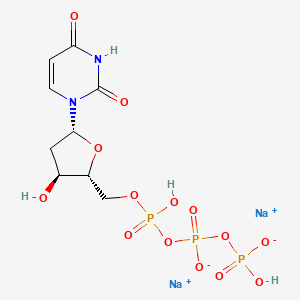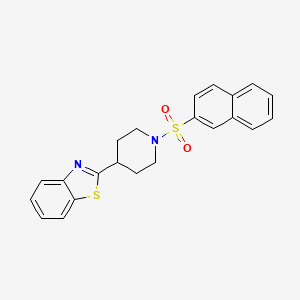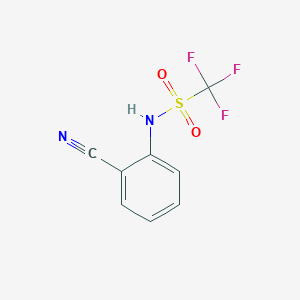
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a trifluoromethanesulfonamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-cyanophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for further applications.
化学反応の分析
Types of Reactions
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Condensation Reactions: The cyanophenyl group can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, sulfonamides, and imines, which have significant applications in pharmaceuticals and agrochemicals.
科学的研究の応用
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
作用機序
The mechanism of action of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can also participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
N-(2-Cyanophenyl)benzimidoyl isothiocyanate: Contains an isothiocyanate group, making it more reactive in certain cycloaddition reactions.
2-(2-Cyanophenyl)-N-phenylacetamide: Features an acetamide group, which alters its reactivity and applications.
Uniqueness
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts high stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are essential for the development of effective and durable products.
特性
分子式 |
C8H5F3N2O2S |
|---|---|
分子量 |
250.20 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-4-2-1-3-6(7)5-12/h1-4,13H |
InChIキー |
OVRHHGRYPPQJQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
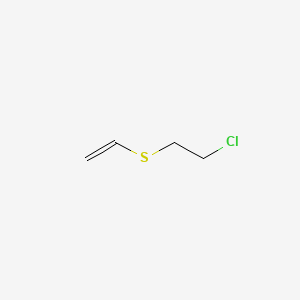
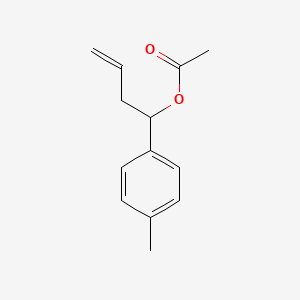
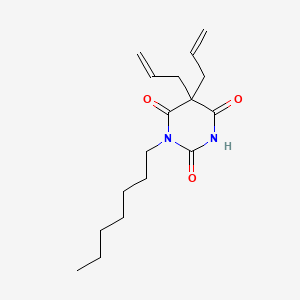
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
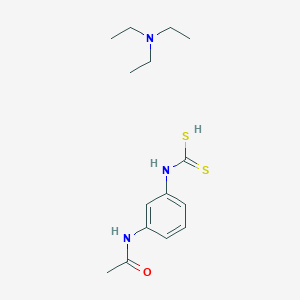
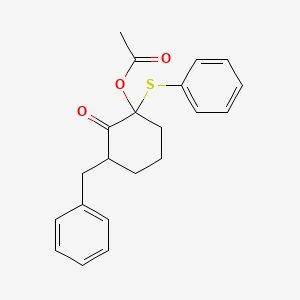

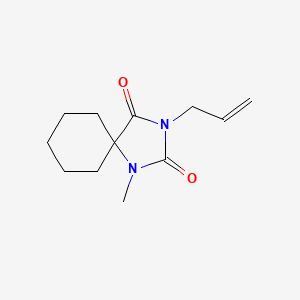
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

